REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([NH2:7])=[O:6].C(Cl)Cl.F[B-](F)(F)F.[CH2:20]([O+](CC)CC)[CH3:21].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5](=[NH:7])[O:6][CH2:20][CH3:21] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)N)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture is again cooled in an ice-bath
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the methylene chloride layer separated
|
Type
|
WASH
|
Details
|
the solids washed with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer and washings are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil which
|
Type
|
ADDITION
|
Details
|
is treated with hexane
|
Type
|
FILTRATION
|
Details
|
A small amount of solids are filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after drying in vacuo, 140 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(OCC)=N)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |